1-Azabicyclo[3.2.2]nonane-5-carboxylic acid
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Overview
Description
1-Azabicyclo[322]nonane-5-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid can be synthesized through stereoselective capture of chiral carbocations. The process involves the use of specific reagents and conditions to ensure the desired stereochemistry is achieved . For example, the unprotected quincorine or quincoridine can be dissolved in anhydrous dichloromethane under argon, followed by the addition of triethylamine and methanesulfonyl chloride. The reaction mixture is then cooled and stirred, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The focus is on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
2-Azabicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring sizes and nitrogen positioning.
8-Azabicyclo[3.2.1]octane: A related compound with a different bicyclic framework and potential biological activities.
Uniqueness: 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features makes it a valuable compound for various applications in research and industry.
Biological Activity
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid is a bicyclic compound that has garnered interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C9H15NO2, with a molecular weight of approximately 169.22 g/mol. Its structure includes a nitrogen atom within a bicyclic framework, which is critical for its biological interactions. The presence of a carboxylic acid functional group enhances its reactivity and potential for interaction with biological targets.
Research indicates that this compound acts as a selective agonist for the nicotinic α7 acetylcholine receptor (nAChR). This receptor is implicated in various neurological processes, including neuroprotection and anti-inflammatory responses.
Key Findings
- Neuroprotective Effects : Studies have shown that derivatives of this compound, such as TC-1698, activate the JAK2/PI-3K signaling pathway in neuronal cells, which is crucial for neuroprotection against apoptosis induced by amyloid-beta peptides (Aβ) .
- Inhibition of Apoptosis : The activation of JAK2 by TC-1698 has been linked to the inhibition of apoptosis markers such as caspase 3 and poly(ADP-ribose) polymerase (PARP) cleavage, indicating a protective effect against neurodegenerative processes .
- Antiparasitic Activity : In vitro studies have demonstrated that related bicyclic compounds exhibit significant activity against protozoan parasites like Plasmodium falciparum and Trypanosoma brucei, suggesting potential applications in treating malaria and sleeping sickness .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C9H15NO2 | nAChR agonist, neuroprotective |
3-Azabicyclo[3.2.2]nonanes | C9H15N | Antiplasmodial and antitrypanosomal activities |
TC-1698 | C9H15N | Selective nAChR agonist with neuroprotective effects |
These findings highlight how minor changes in the bicyclic structure can lead to significant differences in biological activity.
Neuroprotective Action Against Amyloid-Beta
In a notable study, TC-1698 was evaluated for its ability to prevent Aβ-induced cytotoxicity in neuronal cultures. The results demonstrated that this compound significantly reduced cell death and promoted cell survival through the activation of the JAK2/PI-3K pathway . This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.
Antiprotozoal Efficacy
Another study focused on the antiparasitic properties of related azabicyclic compounds against Plasmodium falciparum. The compounds were tested for their ability to inhibit parasite growth in vitro, showing promising results against chloroquine-resistant strains . Additionally, in vivo efficacy was observed in mouse models infected with Plasmodium berghei, indicating the potential for these compounds as new antimalarial agents.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-azabicyclo[3.2.2]nonane-5-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9-2-1-5-10(6-3-9)7-4-9/h1-7H2,(H,11,12) |
InChI Key |
ARJLSWUVQSDRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C1)CC2)C(=O)O |
Origin of Product |
United States |
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